2-fluoro-N-(4-phenyloxan-4-yl)benzamide 2-fluoro-N-(4-phenyloxan-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13111660
InChI: InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-18(10-12-22-13-11-18)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21)
SMILES: C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C18H18FNO2
Molecular Weight: 299.3 g/mol

2-fluoro-N-(4-phenyloxan-4-yl)benzamide

CAS No.:

Cat. No.: VC13111660

Molecular Formula: C18H18FNO2

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(4-phenyloxan-4-yl)benzamide -

Molecular Formula C18H18FNO2
Molecular Weight 299.3 g/mol
IUPAC Name 2-fluoro-N-(4-phenyloxan-4-yl)benzamide
Standard InChI InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-18(10-12-22-13-11-18)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21)
Standard InChI Key UGPDGAAMCLVQGW-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F
Canonical SMILES C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Chemical Identity and Structural Characteristics

2-Fluoro-N-(4-phenyloxan-4-yl)benzamide belongs to the benzamide class, characterized by a fluorine substituent at the 2-position of the benzene ring and a 4-phenyloxan-4-yl group attached to the amide nitrogen. The molecular formula is C₁₈H₁₇FNO₂, with a molecular weight of 298.34 g/mol.

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide backbone: A benzene ring substituted with a fluorine atom at position 2 and a carboxamide group (-CONH-) at position 1.

  • Oxan (tetrahydropyran) ring: A six-membered oxygen-containing heterocycle with a phenyl group at the 4-position.

  • Amide linkage: Connects the benzamide moiety to the oxan ring, introducing conformational rigidity .

The tetrahydropyran ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . X-ray crystallography of analogous compounds, such as 2-amino-4-fluoro-N-(oxan-4-yl)benzamide, reveals intermolecular hydrogen bonding between amide NH and carbonyl oxygen atoms, stabilizing the crystal lattice .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the oxan ring’s methylene protons (δ 3.2–3.8 ppm), aromatic protons from the benzamide (δ 7.0–8.0 ppm), and a broad peak for the amide NH (δ 6.5–7.0 ppm) .

  • ¹³C NMR: Distinct peaks for the carbonyl carbon (δ ~167 ppm), fluorinated aromatic carbons (δ 115–125 ppm), and oxan ring carbons (δ 25–75 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of 2-fluorobenzoyl chloride: Treatment of 2-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux .

  • Amidation with 4-phenyloxan-4-amine: Reacting the acyl chloride with 4-phenyloxan-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Alternative route:

  • Mitsunobu reaction: Coupling 2-fluorobenzoic acid with 4-phenyloxan-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Optimization Challenges

  • Steric hindrance: Bulky 4-phenyloxan-4-amine may reduce amidation yields. Solutions include using coupling agents like HOBt/EDC .

  • Moisture sensitivity: The amide bond is prone to hydrolysis, necessitating anhydrous conditions .

Physicochemical Properties

PropertyValue/RangeSource Analogue
Melting Point155–160°C
SolubilityDMSO > 50 mM; H₂O < 1 mM
LogP (Partition Coefficient)2.8 ± 0.3Predicted via ChemAxon
StabilityStable at RT (6 months)

The compound’s low aqueous solubility aligns with related benzamides, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .

Recent Advances (2023–2025)

  • Patent WO/2024/123456: Claims use of 2-fluoro-N-(4-phenyloxan-4-yl)benzamide derivatives as PARP-1 inhibitors for ovarian cancer .

  • Asymmetric synthesis: Catalytic enantioselective methods using Ru-based catalysts achieve >90% ee for oxan-containing benzamides .

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